{N}-(2-aminoethyl)-4-(propionylamino)benzamide {N}-(2-aminoethyl)-4-(propionylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 1105193-31-4
VCID: VC2631411
InChI: InChI=1S/C12H17N3O2/c1-2-11(16)15-10-5-3-9(4-6-10)12(17)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,17)(H,15,16)
SMILES: CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

{N}-(2-aminoethyl)-4-(propionylamino)benzamide

CAS No.: 1105193-31-4

Cat. No.: VC2631411

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

{N}-(2-aminoethyl)-4-(propionylamino)benzamide - 1105193-31-4

Specification

CAS No. 1105193-31-4
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name N-(2-aminoethyl)-4-(propanoylamino)benzamide
Standard InChI InChI=1S/C12H17N3O2/c1-2-11(16)15-10-5-3-9(4-6-10)12(17)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,17)(H,15,16)
Standard InChI Key TZEUESANNVYGNW-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN

Introduction

Structural Relationship to Known Bioactive Compounds

{N}-(2-aminoethyl)-4-(propionylamino)benzamide shares structural similarities with several known bioactive benzamide derivatives, suggesting potential pharmacological properties.

Relationship to Histone Deacetylase (HDAC) Inhibitors

The compound bears structural resemblance to N-(2-amino-4-pyridyl)benzamide derivatives, which are documented histone deacetylase inhibitors with potential applications in cancer treatment . Both compound classes feature:

  • A benzamide core structure

  • Amino-containing substituents

  • Acylated amino groups

HDAC inhibitors influence histone acetylation levels, thereby regulating gene expression patterns that can lead to cell differentiation or apoptosis in cancer cells . The structural similarities suggest {N}-(2-aminoethyl)-4-(propionylamino)benzamide might exhibit HDAC inhibitory activity, although likely with different potency and selectivity compared to the pyridyl-containing analogs.

Comparison with Procainamide Derivatives

The compound also shares some structural features with procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), an antiarrhythmic drug . Both compounds contain:

  • A benzamide core structure

  • An aminoethyl group attached to the amide nitrogen

The table below compares key structural features of these related compounds:

CompoundCore StructurePosition 4 SubstituentN-SubstituentKnown Activity
{N}-(2-aminoethyl)-4-(propionylamino)benzamideBenzamidePropionylamino2-aminoethylUnknown/Under investigation
N-(2-amino-4-pyridyl)benzamide derivativesBenzamideVarious2-amino-4-pyridylHDAC inhibition
ProcainamideBenzamideAmino2-(diethylamino)ethylAntiarrhythmic

This structural comparison suggests that {N}-(2-aminoethyl)-4-(propionylamino)benzamide might exhibit biological activities intermediate between or distinct from these known compounds.

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of benzamide derivatives provides insight into how {N}-(2-aminoethyl)-4-(propionylamino)benzamide might interact with biological targets.

Predicted SAR Based on Related Compounds

Based on studies of N-(2-amino-4-pyridyl)benzamide derivatives , the following structure-activity relationships might apply to {N}-(2-aminoethyl)-4-(propionylamino)benzamide:

  • The length of the acyl chain (propionyl in this case) may influence binding affinity and selectivity

  • The presence of the terminal amine group might contribute to water solubility and facilitate ionic interactions

  • The amide linkages provide conformational constraints and hydrogen bonding sites

Pharmaceutical Development Considerations

If {N}-(2-aminoethyl)-4-(propionylamino)benzamide demonstrates promising biological activities, several factors would need to be considered for its pharmaceutical development.

Predicted Pharmacokinetic Properties

Based on its structure, the compound may exhibit the following pharmacokinetic characteristics:

PropertyPredictionRationale
AbsorptionModeratePresence of both hydrophilic and hydrophobic groups
DistributionModerate volume of distributionBasic amine group may lead to tissue distribution
MetabolismSusceptible to amide hydrolysis and N-dealkylationCommon metabolic pathways for similar structures
ExcretionLikely renal and hepaticBased on predicted metabolic transformations
Blood-Brain Barrier PenetrationLimitedMultiple hydrogen bond donors/acceptors may restrict CNS penetration

Formulation Considerations

The compound's predicted physicochemical properties suggest several potential formulation approaches:

  • Solid Oral Dosage Forms: Given its likely solid state at room temperature

  • Injectable Solutions: Possibly as a salt form to improve water solubility

  • Topical Formulations: If targeted for dermatological conditions

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